2,2-Dimethoxy-1-thia-2-silacyclopentane

Description

Overview of Organosilicon Heterocycles and their Significance in Chemical Research

Organosilicon compounds, particularly those with heterocyclic structures, have garnered significant interest in chemical research due to the unique properties conferred by the silicon atom. nih.gov The substitution of a carbon atom with a silicon atom in a cyclic system introduces substantial changes in molecular geometry, stability, and reactivity. researchgate.net Silicon's larger covalent radius results in approximately 20% longer bond lengths and different bond angles compared to its carbon analogues, which can significantly influence the conformation and reactivity of the ring structure. acs.org

Furthermore, silicon is more electropositive than carbon (1.90 vs 2.55 on the Pauling scale), leading to a polarization of the Si-C bond towards the carbon atom. wikipedia.org This electronic difference enhances the hydrogen-bonding capabilities of adjacent functional groups and can affect metabolic pathways in medicinal chemistry applications. acs.org The ability of silicon to expand its coordination number beyond four to form hypervalent five- and six-coordinated species presents unique mechanistic possibilities not available to carbon. nih.govsoci.org These properties make organosilicon heterocycles valuable as synthetic intermediates, building blocks for advanced materials, and scaffolds for new bioactive molecules. nih.govresearchgate.net The development of synthetic methods to create diverse silyl-functionalized heterocycles is an active area of research, aimed at expanding their application in medicinal chemistry and materials science. researchgate.net

Structural Classification and Nomenclature of 2,2-Dimethoxy-1-thia-2-silacyclopentane within Cyclic Organosilicon Compounds

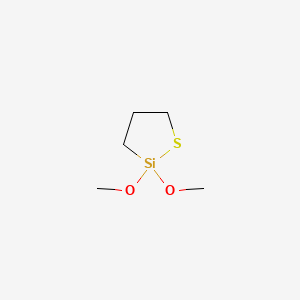

This compound is classified as an organosilicon heterocycle. Its structure consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one silicon atom. The accepted nomenclature for organosilicon compounds dictates the naming convention. The name "1-thia-2-silacyclopentane" indicates a five-membered saturated ring ("-cyclopentane") where the atom at position 1 is sulfur ("1-thia-") and the atom at position 2 is silicon ("2-sila-"). The prefix "2,2-Dimethoxy-" specifies that two methoxy (B1213986) groups (-OCH₃) are attached to the silicon atom at the second position of the ring. guidechem.com

The molecular formula of the compound is C₅H₁₂O₂SSi. guidechem.comechemi.com The silicon atom within the ring is bonded to two carbon atoms of the cyclic backbone and two oxygen atoms of the methoxy groups, adopting a tetrahedral coordination geometry. The presence of both a silicon-sulfur bond and silicon-oxygen bonds within the same molecule contributes to its unique reactivity, particularly its utility in surface modification and as a chemical intermediate. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 26903-85-5 | guidechem.comguidechem.comechemi.com |

| Molecular Formula | C₅H₁₂O₂SSi | guidechem.comechemi.comnih.gov |

| Molecular Weight | 164.30 g/mol | myskinrecipes.comguidechem.comechemi.com |

| Exact Mass | 164.03272733 | echemi.com |

| Physical State | Liquid | gelest.com |

| Boiling Point | 57 °C at 7 mmHg | myskinrecipes.comguidechem.com |

| Flash Point | 52.7 °C | guidechem.com |

| Chemical Family | Organomethoxysilane | gelest.com |

Historical Context and Foundational Studies in Thiasilacyclopentane Chemistry

The field of organosilicon chemistry has its origins in the 19th century, with pioneering work by chemists like Charles Friedel and James Crafts, who first synthesized an organochlorosilane in 1863. wikipedia.org Extensive research in the early 20th century by Frederic Kipping established much of the foundational knowledge, including the synthesis of alkylsilanes and arylsilanes using Grignard reagents. wikipedia.org

The specific study of heterocyclic systems containing both silicon and sulfur, such as thiasilacyclopentanes, represents a more specialized branch that evolved from this broader field. The development of direct synthesis methods for producing chlorosilanes on a commercial scale, reacting alkyl chlorides with silicon and a copper catalyst, made the necessary precursors more accessible. lkouniv.ac.in The synthesis of inorganic ring systems, including those with silicon-oxygen and silicon-nitrogen bonds, became a significant area of research, driven by their potential as precursors for materials. tandfonline.com The investigation into silicon-sulfur heterocycles followed, exploring the unique reactivity imparted by the Si-S bond, which is susceptible to cleavage and allows for further functionalization, making these compounds useful synthetic intermediates. lkouniv.ac.in

Current Research Landscape and Emerging Applications of Silicon-Sulfur Ring Systems

Modern research into silicon-sulfur (Si-S) ring systems is largely driven by their potential in advanced materials and energy storage technologies. The unique electronic environment created by the silicon-sulfur bond influences the molecule's reactivity and stability. For instance, this compound is noted for its ability to undergo ring-opening reactions, a property that makes it valuable for surface modification and functionalization by forming stable bonds with surface hydroxyl groups. This reactivity also makes it a candidate for use in click chemistry applications.

Beyond surface chemistry, silicon-sulfur systems are at the forefront of battery research. Silicon-sulfur (Si-S) batteries are considered a promising next-generation energy storage solution due to their high theoretical energy density. chemrxiv.org Research projects are focused on developing solid-state batteries that combine a silicon anode with a sulfur cathode to create lightweight, low-cost, and high-capacity cells. fraunhofer.de These efforts aim to overcome challenges such as the volume expansion of silicon during charging and the dissolution of sulfur species. chemrxiv.org The development of stable electrode materials and electrolytes, some of which could be derived from or incorporate Si-S heterocyclic precursors, is crucial for advancing this technology. chemrxiv.org Additionally, fused ring systems containing sulfur and other chalcogens are being investigated as potential materials for organic field-effect transistors, highlighting the broader interest in chalcogen-containing heterocycles in electronics. nih.gov

Scope and Objectives for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound would aim to fully characterize its chemical behavior and explore its potential in advanced applications. The primary objectives of such a study would be:

Optimization of Synthetic Pathways: To develop and refine scalable, high-yield synthetic routes to this compound and related derivatives, improving upon existing methods to enhance purity and reduce costs for potential industrial use.

Elucidation of Reaction Mechanisms: To conduct detailed mechanistic studies on its characteristic reactions, particularly the ring-opening process. This would involve computational modeling and kinetic experiments to understand the stereoelectronic effects of the methoxy, silicon, and sulfur components on the reaction pathways.

Exploration of Polymerization Potential: To investigate the feasibility of using this compound as a monomer for ring-opening polymerization to create novel silicone polymers containing sulfur in the backbone. The thermal and mechanical properties of these resulting materials would be thoroughly characterized.

Evaluation in Materials Science Applications: To systematically assess its performance as a surface modification agent for various substrates (e.g., silica (B1680970), metals). This would include quantifying the stability, hydrophobicity, and thermal resistance of the resulting coatings. myskinrecipes.com

Assessment as an Electrolyte Component: To explore its potential use as an additive or precursor for electrolyte systems in next-generation batteries, such as silicon-sulfur or lithium-sulfur cells, and to study its electrochemical stability and influence on battery performance and cycle life. chemrxiv.org

By achieving these objectives, a complete scientific profile of this compound can be established, potentially unlocking new applications in materials science, polymer chemistry, and energy storage.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxythiasilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2SSi/c1-6-9(7-2)5-3-4-8-9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTKZSMLKHTKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si]1(CCCS1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602595 | |

| Record name | 2,2-Dimethoxy-1,2-thiasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26903-85-5 | |

| Record name | 2,2-Dimethoxy-1,2-thiasilolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethoxy-1-thia-2-silacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of 2,2 Dimethoxy 1 Thia 2 Silacyclopentane

Established Synthetic Pathways for 2,2-Dimethoxy-1-thia-2-silacyclopentane

The primary route for the synthesis of this compound involves a two-step process. This process begins with the preparation of a crucial precursor through thioalkane chemistry, followed by a silylation reaction that facilitates the final ring closure.

Thioalkane Reaction Routes for Precursor Compounds

The synthesis initiates with the reaction of a bifunctional thioalkane, specifically 2-mercaptoethanol (B42355). This compound possesses both a thiol (-SH) and a hydroxyl (-OH) group, making it an ideal starting material. The initial step involves the selective reaction of the thiol group.

A key precursor can be synthesized through the reaction of 2-mercaptoethanol with a suitable silicon-containing electrophile. While direct literature on the synthesis of this compound is scarce, analogous reactions provide a well-established pathway. For instance, the reaction of 2-mercaptoethanol with dichlorodimethylsilane (B41323) demonstrates the formation of a key intermediate. rsc.org In a similar vein, for the synthesis of the target compound, a dimethoxydichlorosilane would be the silicon source.

The reaction proceeds by the nucleophilic attack of the sulfur atom of 2-mercaptoethanol on one of the silicon-chlorine bonds of dimethoxydichlorosilane. This forms a sulfur-silicon bond and releases a molecule of hydrogen chloride, which is neutralized by a base present in the reaction mixture, such as triethylamine (B128534). This step is crucial for creating the linear precursor that will undergo subsequent cyclization.

Silylation Reaction for Ring Closure Formation

Following the formation of the initial sulfur-silicon bond, the second functional group of the precursor, the hydroxyl group, comes into play. The ring closure is achieved through an intramolecular silylation reaction. The hydroxyl group attacks the remaining silicon-chlorine bond on the same molecule. rsc.org

This intramolecular nucleophilic substitution results in the formation of a stable five-membered ring, yielding this compound. The driving force for this cyclization is the formation of a thermodynamically stable heterocyclic system. The use of a base, such as triethylamine, is again essential to scavenge the hydrogen chloride produced during this step. rsc.org Silyl (B83357) ethers are common protecting groups for alcohols, and their formation is a well-understood and efficient process. echemi.com The intramolecular version of this reaction is a powerful strategy for the synthesis of cyclic silyl ethers.

Experimental Procedures and Reactor Design Considerations

In a typical experimental setup for a reaction of this nature, a multi-necked round-bottom flask serves as the primary reactor. This allows for the simultaneous addition of reagents, control of the atmosphere (e.g., under nitrogen), and monitoring of the temperature. The reaction involving 2-mercaptoethanol and a chlorosilane is often initiated at a reduced temperature, for instance, in an ice bath, to control the initial exothermic reaction. rsc.org

The design of the reactor should facilitate efficient mixing, which can be achieved with an overhead mechanical stirrer, especially for larger scale reactions. rsc.org For the addition of liquid reagents like dichlorodimethylsilane, a syringe pump can be employed for slow and controlled addition to maintain the reaction temperature and prevent side reactions. After the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure completion. rsc.org

Post-reaction, the workup usually involves the removal of the triethylamine hydrochloride salt by vacuum filtration. The desired product is then isolated from the filtrate by removing the solvent under reduced pressure using a rotary evaporator. rsc.org

Optimization of Reaction Conditions and Parameters

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and duration.

Investigation of Solvent Systems (e.g., Dichloromethane) on Reaction Efficiency

The choice of solvent plays a critical role in silylation reactions. Dichloromethane (B109758) is a commonly used solvent in organic synthesis due to its ability to dissolve a wide range of polar and nonpolar reactants. wikipedia.org Its relatively low boiling point also facilitates its removal after the reaction is complete. In the context of silylation, dichloromethane can be an effective medium. researchgate.net

The polarity of the solvent can influence the rate and selectivity of the reaction. While nonpolar solvents might be used, a moderately polar solvent like dichloromethane can help to solvate the ionic intermediates and byproducts, such as the triethylamine hydrochloride salt, thereby promoting the reaction. wikipedia.org The efficiency of the silylation can be affected by the solvent's ability to facilitate the nucleophilic attack and stabilize the transition state.

To illustrate the potential impact of the solvent on reaction efficiency, the following table presents hypothetical data based on general principles of silylation reactions.

| Solvent | Dielectric Constant | Relative Yield (%) | Purity (%) |

| Dichloromethane | 9.1 | 85 | 95 |

| Diethyl Ether | 4.3 | 78 | 92 |

| Tetrahydrofuran (THF) | 7.6 | 82 | 94 |

| Hexane | 1.9 | 65 | 88 |

This table is for illustrative purposes and based on general chemical principles.

Influence of Temperature and Reaction Duration on Product Yield and Purity

Temperature and reaction time are interconnected parameters that significantly affect the outcome of the synthesis. The initial cooling of the reaction mixture is a common practice to control the exothermicity of the reaction between the thiol and the chlorosilane. rsc.org Failure to control the temperature could lead to side reactions and a decrease in the purity of the final product.

After the initial phase, the reaction is typically allowed to proceed at room temperature. The duration of the reaction is also a critical factor. A reaction time that is too short may result in incomplete conversion of the starting materials, leading to a lower yield. Conversely, an excessively long reaction time could potentially lead to the degradation of the product or the formation of byproducts, although silyl ethers are generally stable. echemi.com

Optimization studies would involve running the reaction at different temperatures (e.g., 0°C, room temperature, 40°C) and for varying durations (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for maximizing both yield and purity.

The following table provides a hypothetical representation of how temperature and reaction time might influence the product yield.

| Temperature (°C) | Reaction Duration (h) | Product Yield (%) |

| 0 | 12 | 65 |

| Room Temperature | 8 | 80 |

| Room Temperature | 12 | 88 |

| Room Temperature | 24 | 87 |

| 40 | 8 | 82 (with impurities) |

This table is for illustrative purposes and based on general chemical principles.

Strategies for High-Yield Synthesis and Process Intensification

There is no specific information available in the public domain regarding high-yield synthesis strategies or process intensification for the production of this compound. General principles of process intensification in chemical engineering, such as the use of continuous flow reactors, advanced process control, and the integration of reaction and separation steps, could theoretically be applied. However, without foundational research on the reaction kinetics and thermodynamics of its synthesis, the application of these strategies remains speculative.

Purification and Isolation Techniques

Specific protocols for the purification and isolation of this compound are not detailed in the available literature. General techniques for the purification of organosilicon compounds, such as distillation, are likely employed, given its listed boiling point of 57 °C at 7 mmHg. myskinrecipes.com

Chromatographic Separations and Recrystallization Methods

There is no published research detailing specific chromatographic separation or recrystallization methods for this compound. For analogous organosilicon compounds, gas chromatography (GC) is often used for both analysis and purification. Given the compound's volatility, GC would be a suitable technique. Recrystallization is a standard method for purifying solid compounds, but as this compound is a liquid at room temperature, this technique would not be applicable unless a solid derivative is formed.

Assessment of Purity for Research Applications

Standard analytical methods would be employed to assess the purity of this compound for research applications. Commercial suppliers indicate purities of 97% or higher. myskinrecipes.com The primary methods for determining the purity of such a compound would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR would provide structural confirmation and identify any organic or silicon-containing impurities.

Mass Spectrometry (MS): This technique would confirm the molecular weight and could be coupled with Gas Chromatography (GC-MS) to separate and identify volatile impurities.

Elemental Analysis: To confirm the empirical formula (C₅H₁₂O₂SSi).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 26903-85-5 | myskinrecipes.com |

| Molecular Formula | C₅H₁₂O₂SSi | myskinrecipes.com |

| Molecular Weight | 164.30 g/mol | myskinrecipes.com |

| Boiling Point | 57 °C / 7 mmHg | myskinrecipes.com |

| Physical State | Liquid |

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethoxy 1 Thia 2 Silacyclopentane

Ring-Opening Click Chemistry (ROCC) Mechanisms

Ring-Opening Click Chemistry (ROCC) is a class of reactions noted for high efficiency and specificity. For 2,2-Dimethoxy-1-thia-2-silacyclopentane, this process involves the targeted opening of the heterocyclic ring to form a stable, functionalized product.

Thermodynamic and Kinetic Driving Forces: Bond Energies and Ring Strain Relief

The primary driving forces behind the ring-opening of this compound are both thermodynamic and kinetic. Thermodynamically, the reaction is favorable due to the inherent strain in the five-membered ring structure and the formation of more stable chemical bonds. mdpi.comrsc.org The term "driving force" in this context relates to the difference in chemical potentials between the reactants and products, where a higher potential in the reactants pushes the reaction forward. mdpi.comchemrxiv.org

Nucleophilic Attack and Cleavage of the Silicon-Sulfur (Si-S) Bond by Hydroxyl Groups

The mechanism of the ring-opening reaction is initiated by a nucleophilic attack on the electrophilic silicon atom within the this compound ring. researchgate.netacs.org When the molecule interacts with a hydroxylated surface, the lone pair of electrons on the oxygen atom of a surface hydroxyl group (–OH) attacks the silicon atom. ulsu.ru

This nucleophilic addition leads to a transient, five-coordinate silicon intermediate. The intermediate then rapidly rearranges, resulting in the cleavage of the polar and relatively labile Si-S bond. researchgate.netacs.org This step opens the ring and forms a new, strong covalent Si-O bond that anchors the molecule to the substrate. The sulfur-containing portion of the original ring is converted into a thiol-terminated alkyl chain attached to the silicon atom.

Formation of Self-Assembled Monolayers (SAMs) via ROCC

The ROCC process using this compound is an effective method for creating well-ordered, densely packed Self-Assembled Monolayers (SAMs) on suitable substrates. acs.orgoaepublish.com A SAM is a molecular assembly that forms spontaneously on a surface by adsorption and is organized into a large, ordered domain. oaepublish.com

The reaction's high efficiency and the direct, covalent bonding to surface hydroxyl sites ensure that the molecules are anchored with a specific orientation. This leads to the formation of a uniform monolayer. acs.org The resulting surface is functionalized with thiol groups, which can be used for further chemical modifications or to impart specific properties to the surface. Research on porous silicon microparticles has shown that this reaction yields a surface coverage of approximately 1.1 x 10¹⁴ molecules per square centimeter. acs.org

Comparison of ROCC with Traditional Silanization Reactions (e.g., Hydrolysis and Condensation of Trialkoxysilanes)

The ROCC of this compound offers significant advantages over traditional silanization methods that use reagents like trialkoxysilanes. acs.org

Traditional silanization is typically a multi-step process. mdpi.comnih.gov It first requires the hydrolysis of the silane's alkoxy groups (e.g., methoxy (B1213986) or ethoxy) by water to form reactive silanol (B1196071) (Si-OH) intermediates. nih.govmdpi.com These silanols can then condense with hydroxyl groups on the substrate surface. However, a major competing side reaction is the self-condensation of these silanol intermediates in solution, which forms siloxane oligomers. nih.gov This can lead to the deposition of non-uniform, thick, and poorly-ordered films on the surface.

In contrast, the ROCC of this compound is a direct, one-step process that does not require pre-hydrolysis. acs.org The reaction occurs specifically between the cyclic silane (B1218182) and the surface hydroxyls, minimizing unwanted side reactions and polymerization in the solution phase. This results in a more controlled and efficient formation of a well-defined monolayer. Studies have demonstrated that this ROCC reaction is substantially faster, typically completing in 0.5 to 2 hours at room temperature, compared to the often lengthy reaction times required for traditional trialkoxysilane condensation. acs.org

Table 1: Comparison of ROCC and Traditional Silanization

| Feature | Ring-Opening Click Chemistry (ROCC) | Traditional Silanization (Trialkoxysilanes) |

|---|---|---|

| Mechanism | Direct nucleophilic attack and ring-opening researchgate.netacs.org | Hydrolysis followed by condensation nih.govmdpi.com |

| Reaction Steps | Single step on the surface acs.org | Multiple steps (hydrolysis, condensation) mdpi.com |

| Water Requirement | Not required for primary reaction acs.org | Essential for hydrolysis nih.gov |

| Side Reactions | Minimal; no solution-phase oligomerization acs.org | Prone to self-condensation and oligomer formation nih.gov |

| Reaction Speed | Fast (e.g., 0.5–2 hours at 25 °C) acs.org | Generally slower and requires longer reaction times |

| Film Quality | Forms well-defined, uniform monolayers acs.org | Can result in non-uniform, multilayered films |

Surface Functionalization Reactivity

The unique reactivity of this compound makes it highly effective for modifying the surfaces of materials that possess, or can be treated to possess, surface hydroxyl groups.

Interaction with Hydroxylated Substrates: Silicon Nitride (SiNx) Membranes and Porous Silicon (pSi) Surfaces

This compound readily reacts with hydroxyl-terminated substrates like porous silicon (pSi) and silicon nitride (SiNx). researchgate.netacs.orgnih.gov

Porous silicon, due to its high surface area, is a common substrate for functionalization. dntb.gov.uacore.ac.ukrsc.org Its surface is typically oxidized to generate a layer of silica (B1680970) (SiO₂), which is rich in silanol (Si-OH) groups that serve as reactive sites for the ROCC reaction. researchgate.netacs.org The reaction with this compound proceeds efficiently on these surfaces, creating a stable, functionalized layer without compromising the underlying porous nanostructure. acs.org

Silicon nitride is another technologically important material, often used in electronics and biosensors. mdpi.comnih.gov While the SiNx surface itself can be relatively inert, it can be activated to generate surface hydroxyl groups. nih.gov This is commonly achieved by treating the surface with an oxidizing agent like a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma treatment, which creates a thin oxide layer with available Si-OH groups. researchgate.net Once hydroxylated, these SiNx surfaces can be efficiently functionalized with this compound via the same ROCC mechanism, enabling the stable attachment of a functional organic layer to the otherwise inert ceramic surface. nih.govresearchgate.net

Role of the Intact Ring Structure in Protecting Sulfhydryl Functionality Prior to Surface Reaction

The unique five-membered heterocyclic structure of this compound plays a crucial role in protecting the sulfhydryl (-SH) group prior to its intended reaction with a surface. acs.org This protective mechanism is a significant advantage over linear silane coupling agents like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTES), where the thiol group is exposed and susceptible to premature reactions, such as the formation of disulfide bonds (S-S). biorxiv.org

The thiol functionality in this compound is "cryptic" or hidden within the ring, bonded between a silicon and a carbon atom. acs.org This intramolecular arrangement prevents intermolecular interactions between thiol groups of different molecules, thereby inhibiting the oxidative dimerization that forms disulfide bridges. biorxiv.org The sulfhydryl group is only exposed and made available for subsequent reactions at the moment the ring structure is opened through a reaction with surface hydroxyl (-OH) groups. acs.orgbiorxiv.org This "on-demand" generation of the reactive thiol ensures that the functionality is preserved for the desired surface modification, leading to a more controlled and efficient formation of self-assembled monolayers (SAMs). The ring-opening is driven by the relief of ring strain and the favorable energetics of forming stable Si-O-Si bonds with the hydroxylated surface. biorxiv.org

Reactivity Towards Diverse Surface Architectures (Films, Microparticles, Nanoparticles)

The ring-opening click reaction of this compound has been successfully employed to functionalize a wide array of hydroxylated surface architectures. acs.org This versatility makes it a valuable tool for modifying materials in various forms, from planar films to complex three-dimensional structures like micro- and nanoparticles. acs.org The reaction proceeds efficiently with silanol (Si-OH) groups present on these surfaces. acs.orgnsf.gov

Research has demonstrated its application on:

Porous Silicon (pSi) Films, Microparticles, and Nanoparticles: Studies have shown that the compound reacts readily with oxidized, hydroxyl-terminated surfaces of porous silicon in these different formats. acs.org This modification is efficient, leading to high surface coverage. For instance, on pSi microparticles, a surface coverage of approximately 1.1 x 10¹⁴ molecules per cm² has been achieved. acs.org

Silica Microparticles: The compound has been used to introduce thiol groups onto the surface of spherical silica microparticles (10 µm diameter). nsf.gov The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent undesired hydrolysis and polymerization of the methoxy-silane groups. nsf.gov

Silicon Nitride (SiNx) Nanopores: Thiol functionality has been imparted to SiNx nanopore membranes by treatment with this compound. biorxiv.org Silicon nitride surfaces contain a native oxide layer with hydroxide (B78521) groups that are amenable to silanization, allowing for the covalent attachment of the molecule. biorxiv.org

The table below summarizes the reactivity of this compound with various surface architectures as documented in research findings.

| Surface Architecture | Substrate Material | Key Findings | References |

| Films, Microparticles, Nanoparticles | Porous Silicon (pSi) | Efficient "ring-opening click" reaction with hydroxylated surfaces; achieves high surface coverage (e.g., 1.1 x 10¹⁴ molecules/cm² on microparticles). | acs.org |

| Microparticles | Chromatographic Silica | Controlled, sub-monolayer functionalization achieved in anhydrous DCM; surface-immobilized thiols are stable for months. | nsf.gov |

| Nanopores | Silicon Nitride (SiNx) | Rapid and high-yield reaction imparts thiol functionality for subsequent protein immobilization. | biorxiv.org |

Post-Functionalization Reactions of Surface-Immobilized Thiols

Once the surface is functionalized with thiol groups via the ring-opening of this compound, these reactive sites can be used for a variety of subsequent covalent modification reactions.

Amide Coupling for Bioconjugation and Ligand Attachment

While the direct product of the surface reaction is a thiol, related cyclic silanes can be used to introduce amine groups that are readily available for amide coupling. For example, after modifying a surface with an amine-terminated silane, a reaction with succinic anhydride (B1165640) can introduce a terminal carboxylic acid. acs.orgresearchgate.net This carboxylic acid can then be activated to form a stable amide bond with primary amines on biomolecules or other ligands, a standard method for bioconjugation. acs.orggelest.com This two-step process demonstrates a common strategy for building up surface functionality. researchgate.net

Thiol-Ene Addition Reactions (e.g., with Maleimide)

The surface-tethered thiol groups are highly effective nucleophiles for "thiol-ene" click chemistry, particularly with maleimide-functionalized molecules. researchgate.net This reaction involves the Michael addition of the thiol to the carbon-carbon double bond of the maleimide (B117702) ring, forming a stable thioether linkage. This method has been used to immobilize complex molecules like DNA onto silica particle surfaces. nsf.govacs.org In a typical procedure, thiol-functionalized silica particles are reacted with maleimide-conjugated DNA overnight to achieve surface immobilization. nsf.gov This specific and high-yield reaction is widely used in bioconjugation and materials science. researchgate.net

Disulfide Bridge Formation for Protein Immobilization

The generated surface thiols can form disulfide bridges (S-S) with cysteine residues on proteins. biorxiv.org This strategy has been successfully used to immobilize portal proteins within solid-state nanopores. biorxiv.org After treating a SiNx nanopore with this compound to create a thiolated surface, a portal protein containing accessible cysteine residues is introduced. biorxiv.org The formation of a covalent disulfide bond between the pore wall and the protein ensures a highly stable hybrid nanopore structure, capable of withstanding high voltages. biorxiv.org

Stability and Degradation Kinetics

The stability of this compound and its resulting surface modifications is a critical factor for its practical application.

Compound Stability: The compound itself is stable when stored in sealed containers, protecting it from atmospheric moisture. gelest.com However, it readily reacts with water and moisture, undergoing hydrolysis that liberates methanol (B129727). gelest.com Thermogravimetric analysis (TGA) has indicated that the compound is thermally stable up to approximately 57°C, but it undergoes thermal degradation at temperatures above 120°C. It is also classified as a combustible liquid, and sources of heat, sparks, or open flames should be avoided. gelest.com

Surface Stability: Once reacted with a surface, the resulting functionalization shows considerable stability. Thiol groups immobilized on silica particles have been observed to be stable for months when stored in deionized water. nsf.gov The covalent Si-O-Si bond formed with the surface is robust, providing a durable anchor for the functional thiol group.

The table below outlines the stability characteristics of the compound and its surface-immobilized form.

| Feature | Condition | Observation | References |

| Compound Stability | Storage | Stable in sealed containers. | gelest.com |

| Exposure to Air/Water | Reacts to liberate methanol. | gelest.com | |

| Thermal (Low) | Stable up to ~57°C. | ||

| Thermal (High) | Degrades above 120°C. | ||

| Ignition | Combustible liquid. | gelest.com | |

| Surface Stability | Storage of Thiolated Surface | Stable for months in deionized water. | nsf.gov |

Hydrolytic Decomposition in Aqueous Environments and Methanol Liberation

The hydrolysis of this compound is a critical aspect of its chemistry, particularly when utilized in aqueous or humid conditions. This process involves the cleavage of its methoxy groups (–OCH₃) upon reaction with water, leading to the formation of silanol (Si-OH) groups and the liberation of methanol (CH₃OH).

The reaction proceeds via a nucleophilic attack by water on the silicon atom. The presence of two methoxy groups on the silicon atom makes it susceptible to hydrolysis. The general mechanism for the hydrolysis of a dimethoxy silane can be represented as a two-step process:

First Hydrolysis Step:

R₂Si(OCH₃)₂ + H₂O → R₂Si(OCH₃)(OH) + CH₃OH

Second Hydrolysis Step:

R₂Si(OCH₃)(OH) + H₂O → R₂Si(OH)₂ + CH₃OH

In the context of this compound, "R₂" represents the cyclic thiasilacyclopentane ring. The liberated methanol is a direct byproduct of this hydrolytic decomposition.

The rate of this hydrolysis and consequent methanol liberation is influenced by several factors, including pH, temperature, and the presence of catalysts. Generally, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, general principles of alkoxysilane hydrolysis can be applied. The rate of methanol release would be directly proportional to the rate of hydrolysis.

Table 1: Factors Influencing Hydrolytic Decomposition of this compound and Methanol Liberation

| Factor | Effect on Hydrolysis Rate | Consequence for Methanol Liberation |

| pH | Catalyzed by both acid and base; generally slowest near neutral pH. | Increased rate of methanol release at acidic and basic pH. |

| Temperature | Increases with increasing temperature. | Faster methanol release at higher temperatures. |

| Water Concentration | Increases with higher water concentration. | More significant methanol liberation in aqueous environments. |

| Catalysts | Presence of acid or base catalysts accelerates the reaction. | Accelerated methanol release. |

It is important to note that the cyclic nature of the 1-thia-2-silacyclopentane ring may impart different reactivity compared to linear dialkoxysilanes due to ring strain and electronic effects, potentially influencing the precise hydrolysis kinetics.

Long-Term Stability of Surface-Immobilized Thiol Groups

A primary application of this compound is the functionalization of surfaces with thiol (–SH) groups. This is achieved by reacting the silane with a hydroxyl-terminated surface (e.g., silica, glass). The methoxy groups hydrolyze and form covalent Si-O-Si bonds with the surface, leaving the thiol-containing ring structure tethered.

The long-term stability of these immobilized thiol groups is crucial for the performance and durability of the functionalized material. The primary degradation pathway for thiol groups is oxidation. This can lead to the formation of disulfide bonds (S–S) between adjacent thiol groups or further oxidation to sulfenic, sulfinic, or sulfonic acids, especially in the presence of oxygen, elevated temperatures, or UV radiation.

The stability of the underlying siloxane linkage to the surface is also a factor. While generally stable, the Si-O-Si bonds can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to the detachment of the functional layer.

Studies on the stability of thiol-functionalized surfaces, while not always specific to this compound, provide general insights. The stability is influenced by the density of the immobilized layer, the environmental conditions, and the nature of the substrate.

Table 2: Factors Affecting the Long-Term Stability of Surface-Immobilized Thiol Groups

| Factor | Potential Effect on Stability | Degradation Mechanism |

| Oxygen/Air Exposure | Decreases stability. | Oxidation of thiol groups to disulfides and other sulfur oxides. |

| Temperature | Decreases stability at elevated temperatures. | Accelerates oxidation and can lead to thermal decomposition of the organic part of the molecule. |

| UV Radiation | Can decrease stability. | Can induce photo-oxidation of the thiol groups. |

| pH of Environment | Extreme pH can decrease stability. | Hydrolysis of the Si-O-Si linkage to the substrate, leading to detachment. |

| Surface Coverage | High-density packing can sometimes offer protection against oxidation. | Steric hindrance may limit access of oxidizing agents to the thiol groups. |

Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| Methanol |

| (3-mercaptopropyl)trimethoxysilane |

Advanced Characterization and Analytical Methodologies for 2,2 Dimethoxy 1 Thia 2 Silacyclopentane and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in the analysis of 2,2-Dimethoxy-1-thia-2-silacyclopentane, providing detailed insights into its chemical structure and reactive properties.

Raman Spectroscopy for Confirmation of Surface Thiol Groups and Monitoring Reaction Progress

Raman spectroscopy is a powerful, non-destructive technique for confirming the presence of thiol groups on surfaces functionalized with this compound. The reaction of this heterocyclic silane (B1218182) with a hydroxylated surface results in a ring-opening that exposes a thiol (-SH) functional group. acs.orgmdpi.com The presence of this group can be confirmed by the appearance of a characteristic S-H stretching mode in the Raman spectrum, typically observed around 2580 cm⁻¹. nsf.gov

This technique is particularly useful for verifying the successful immobilization of the thiol group onto various substrates, such as silica (B1680970) particles or silicon nitride membranes. nsf.govresearchgate.netacs.org For instance, in the functionalization of porous silica particles, confocal Raman microscopy can be used to detect the scattering from the functional groups of the immobilized molecules, providing direct evidence of surface modification. acs.org The intensity of the C-H stretching modes from the bound silane can also be compared against a standard to quantify the surface coverage. nsf.gov Furthermore, Raman spectroscopy has been instrumental in monitoring the subsequent binding of biomolecules, like DNA, to these thiol-functionalized surfaces, highlighting its utility in tracking reaction progress. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds like this compound and for assessing their purity. acs.orggoogleapis.com Structural analysis of related materials has been performed using NMR spectroscopy. googleapis.com For example, NMR has been used to confirm the reactivity of related cyclic silanes, such as demonstrating that a diaza-silane reagent does not react with succinic anhydride (B1165640) on its own, which is crucial for understanding its reaction mechanism in tandem synthesis processes. acs.org This highlights the capability of NMR to provide detailed information about the chemical environment of atoms within the molecule and to verify the outcomes of chemical reactions. While specific NMR data for this compound is not detailed in the provided context, the use of NMR for related compounds underscores its importance in confirming the molecular structure and purity of these specialized silanes.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR-FTIR) mode, is frequently used to identify functional groups on surfaces before and after modification with this compound. In the study of hydroxylated porous silicon (pSi) starting materials, ATR-FTIR spectra show strong bands associated with Si-O stretching modes (around 1020 cm⁻¹) and O-H stretching and bending modes (around 3300 cm⁻¹ and 1640 cm⁻¹, respectively), the latter being indicative of surface hydroxyl groups and adsorbed water. acs.org Following the ring-opening reaction of the thia-silane, changes in these spectral regions can be monitored to confirm the reaction with the surface -OH groups.

Ultraviolet-visible (UV-Vis) spectroscopy has also been employed in the context of biosensors where surfaces are modified with this compound. uni-hannover.deresearchgate.net For example, it can be used to indirectly detect the activity of enzymes immobilized on a modified porous silicon film by measuring the absorbance of the enzymatic reaction product. uni-hannover.de

Surface and Material Property Analysis

Beyond spectroscopic methods, the characterization of materials modified with this compound relies heavily on techniques that probe surface and morphological properties.

Zeta Potential Measurements for Surface Charge Modifications of Nanoparticles

Zeta potential measurements are a key analytical method for monitoring the surface charge of nanoparticles modified with this compound. acs.orggelest.com The initial hydroxylated surface of porous silicon nanoparticles (pSiNPs) typically exhibits a negative zeta potential. acs.org Upon reaction with the thia-silane, the ring-opening click reaction exposes thiol functionalities on the nanoparticle surface. This modification leads to a significant decrease in the zeta potential, confirming the successful grafting reaction. acs.orggelest.com

For instance, studies have shown that the zeta potential of pSiNPs can shift from an initial value in the range of -24 to -28 mV to approximately -50 mV after modification with this compound. acs.org This change in surface charge is a direct consequence of the generation of surface thiol species. acs.orggelest.com This technique is sensitive enough to also monitor charge changes on protein-loaded nanoparticles that are subsequently surface-modified. acs.org

Table 1: Zeta Potential of Porous Silicon Nanoparticles (pSiNPs) Before and After Modification

| Nanoparticle State | Zeta Potential (mV) |

| Initial pSiNPs (hydroxylated surface) | -24 to -28 |

| pSiNPs after reaction with this compound | -50 |

| Lysozyme-loaded pSiNPs (before modification) | Positive |

| Lysozyme-loaded pSiNPs (after thia-silane grafting) | Negative |

Data sourced from Kim et al. (2016) acs.org

Transmission Electron Microscopy (TEM) for Morphological and Size Analysis of Modified Nanostructures

Transmission Electron Microscopy (TEM) is crucial for visualizing the morphology and size of nanostructures before and after modification with this compound. acs.orggelest.comresearchgate.net A key advantage of using this cyclic silane for surface functionalization is that the reaction is mild and does not significantly alter the nanostructure's morphology. acs.orgresearchgate.net

TEM images have confirmed that the open pore structure of porous silicon nanoparticles is preserved after the ring-opening click reaction. acs.orggelest.comresearchgate.net Furthermore, the analysis shows that the chemistry does not lead to a significant increase in nanoparticle size, and no aggregation of particles is observed. acs.orggelest.com This preservation of the nanostructure's integrity is vital for applications in areas such as drug delivery and biosensing, where pore size and particle monodispersity are critical parameters. acs.orgmdpi.com

Nitrogen Adsorption-Desorption Isotherms for Pore Structure and Surface Area Analysis of Porous Materials

The modification of porous materials, such as mesoporous silica, with this compound can significantly alter their surface properties and pore architecture. Nitrogen adsorption-desorption analysis is a fundamental technique to quantify these changes.

The analysis is conducted at 77 K, and the resulting isotherm provides detailed information on the specific surface area, pore volume, and pore size distribution. nih.gov The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method, typically applied to the desorption branch of the isotherm, is used to determine the pore size distribution. nih.govnih.gov

When a porous silica support is functionalized with a silane like this compound, a reduction in surface area, pore volume, and average pore diameter is generally observed. acs.org This is due to the grafting of the organosilane molecules onto the internal pore surfaces. biosciencejournals.com The isotherms of the functionalized materials typically retain their original shape (e.g., Type IV for mesoporous materials), but with a lower adsorbed volume of nitrogen. nih.govrsc.org The extent of the decrease in these textural properties can provide an indirect measure of the grafting density of the silane.

For instance, functionalization of mesoporous silica nanoparticles can lead to a progressive reduction in the mean pore size as the concentration of the grafting silane increases. nih.gov This demonstrates the successful incorporation of the functional molecules within the porous network.

Hypothetical Textural Properties of a Mesoporous Silica Before and After Functionalization

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Mesoporous Silica | 789 | 1.105 | 3.7 |

| Silica functionalized with this compound | 550 | 0.750 | 3.1 |

Note: This table presents hypothetical data to illustrate the expected changes upon surface functionalization, based on typical results for similar systems. biosciencejournals.com

Powder X-ray Diffraction (XRD) for Assessing Crystallinity Retention in Silicon Substrates

Powder X-ray Diffraction (XRD) is an essential non-destructive technique used to assess the crystalline structure of materials. When modifying single-crystal silicon substrates with this compound, XRD is employed to confirm that the underlying crystal lattice of the silicon wafer remains intact and undamaged after the surface functionalization process.

The XRD pattern of a standard single-crystal silicon wafer shows characteristic peaks corresponding to its crystal planes, such as the (111), (220), and (311) reflections for a cubic structure. ppu.edu After the grafting process, the XRD pattern of the modified substrate is compared to that of the pristine wafer. The absence of new peaks or significant shifts or broadening of the original silicon peaks indicates that the crystallinity of the substrate has been retained. acs.orgppu.edu The diffraction peaks from the silicon substrate should remain sharp and well-defined, confirming that the chemical treatment has not induced amorphization or structural changes in the bulk material. researchgate.net

While the amorphous organic layer of this compound is typically too thin and disordered to produce a distinct diffraction pattern, its presence does not interfere with the diffraction from the crystalline substrate. ppu.edu This confirmation is critical for applications in electronics and sensors, where the crystalline integrity of the silicon is paramount for device performance. mdpi.comuniversitywafer.com

Illustrative XRD Peak Data for a (100) Silicon Wafer

| Crystalline Plane | 2θ Angle (°) for Standard Silicon researchgate.net | Expected Observation Post-Functionalization |

| (111) | ~28.4 | No significant change in peak position or shape |

| (220) | ~47.3 | No significant change in peak position or shape |

| (311) | ~56.1 | No significant change in peak position or shape |

| (400) | ~69.1 | No significant change in peak position or shape |

Note: This table provides representative 2θ values for standard silicon peaks. The key finding from an XRD analysis in this context would be the preservation of these peaks after surface modification.

Thermogravimetric Analysis (TGA) for Quantification of Surface Coverage and Thermal Stability

Thermogravimetric Analysis (TGA) is a powerful technique for determining the amount of organic material grafted onto a substrate and for assessing the thermal stability of the functionalized material. springernature.comrsc.org The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). acs.org

For a material functionalized with this compound, the TGA curve will show distinct weight loss steps. An initial weight loss below ~150-200°C is typically attributed to the desorption of physisorbed water or residual solvent. researchgate.net The primary weight loss at higher temperatures corresponds to the thermal decomposition of the covalently bonded organosilane molecules. researchgate.netnih.gov

By comparing the TGA curve of the functionalized material to that of the bare substrate, the mass percentage of the grafted silane can be quantified. researchgate.net This mass loss can then be used to calculate the surface coverage or grafting density of the this compound molecules on the surface. nih.gov Furthermore, the onset temperature of decomposition provides a measure of the thermal stability of the organic layer. mdpi.com This information is vital for applications where the material may be exposed to elevated temperatures.

Example TGA Data for Silane-Functionalized Silica

| Sample | Temperature Range (°C) | Weight Loss (%) | Interpretation |

| Bare Silica | 100 - 800 | ~3.5 | Loss of physisorbed water and condensation of surface silanol (B1196071) groups |

| Functionalized Silica | 100 - 200 | ~1.5 | Loss of physisorbed water/solvent |

| Functionalized Silica | 200 - 600 | ~12.0 | Decomposition of grafted this compound |

Note: This data is illustrative, based on typical TGA results for organosilane-modified silica, to demonstrate how the technique quantifies surface functionalization. researchgate.netnih.gov

Compositional and Elemental Analysis

Verifying the elemental composition is a definitive step in confirming the successful functionalization of a substrate with this compound.

Elemental Analysis for Verification of Sulfur and Silicon Incorporation

Elemental analysis (EA) provides quantitative data on the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For materials functionalized with this compound, the detection of sulfur and an increase in the carbon content relative to the unmodified substrate serve as direct evidence of successful grafting. researchgate.netrsc.org

This technique is particularly useful for bulk-modified materials, such as functionalized porous silica powders. The experimentally determined weight percentages of sulfur and carbon can be compared with theoretical values calculated based on an assumed surface coverage, providing a quantitative measure of the functionalization efficiency. nih.gov The results from EA are often used to corroborate findings from TGA.

Representative Elemental Analysis Data

| Element | Unmodified Silica (%) | Functionalized Silica (%) | Expected Outcome |

| Carbon (C) | < 0.1 | > 2.0 | Significant increase confirms organic grafting |

| Hydrogen (H) | < 0.5 | > 0.5 | Increase confirms organic grafting |

| Sulfur (S) | 0.0 | > 1.0 | Presence confirms incorporation of the thia-silane |

Note: The values in this table are hypothetical and for illustrative purposes, showing the expected trend upon successful functionalization. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical bonding environments (chemical states) of the elements on the very surface of a material (typically the top 5-10 nm). nih.govdiva-portal.org This makes it an invaluable tool for characterizing surfaces modified with a thin layer of this compound.

An XPS survey scan of a successfully functionalized surface will show peaks corresponding to Silicon (Si 2p), Sulfur (S 2p), Carbon (C 1s), and Oxygen (O 1s). mdpi.com The detection of the S 2p peak is definitive proof of the presence of the thia-silane on the surface. diva-portal.org

High-resolution scans of the individual elemental regions provide more detailed information.

Si 2p: The Si 2p spectrum can distinguish between silicon in the substrate (e.g., elemental Si at ~99.4 eV or SiO₂ at ~103.5 eV) and silicon in the grafted organosilane layer (organic Si at ~102 eV). thermofisher.com The presence of the organosilane Si 2p peak confirms covalent attachment.

S 2p: The binding energy of the S 2p peak (typically around 163-164 eV for a thiol or sulfide) confirms the presence and chemical state of the sulfur atom. thermofisher.com The S 2p peak is a doublet (S 2p₃/₂ and S 2p₁/₂), and proper analysis requires fitting both components. xpsfitting.com

O 1s and C 1s: The shapes and positions of the O 1s and C 1s peaks provide further information about the chemical structure, such as the presence of Si-O-Si bonds from the silane condensation and C-H/C-C and C-O bonds from the organic part of the molecule. researchgate.net

XPS analysis after H₂S annealing of silicon wafers has shown that S atoms bond to Si atoms, which is revealed by the S 2p peak. researchgate.net This confirms the passivation effect of sulfur on the silicon surface.

Typical Binding Energies for Functionalized Silicon Surfaces

| Element (Peak) | Chemical State | Typical Binding Energy (eV) |

| Si 2p | Elemental Si (substrate) | 99.4 |

| Si 2p | SiO₂ (native oxide) | 103.5 |

| Si 2p | Organic Si (R-Si-O) | ~102.0 |

| S 2p₃/₂ | Thioether/Thiol (C-S-C / C-S-H) | ~163.7 |

Source: Representative values from XPS databases and literature. mdpi.comthermofisher.comthermofisher.com

Research Applications and Functional Material Development Utilizing 2,2 Dimethoxy 1 Thia 2 Silacyclopentane

Nanopore Technology and High-Voltage Biomolecular Sensing

The integration of biological molecules with solid-state devices to create hybrid nanopores is a promising frontier in biosensing. nih.gov However, a significant challenge lies in the stable incorporation of the biological component into the synthetic membrane. nih.govbiorxiv.org The chemical functionalization of the synthetic pore using 2,2-Dimethoxy-1-thia-2-silacyclopentane provides a robust solution to this problem.

The surface of silicon nitride (SiNₓ) nanopores, commonly used in solid-state sensing, possesses a native oxide layer rich in hydroxyl groups. biorxiv.org This feature is beneficial for direct chemical modification with silane (B1218182) compounds. Specifically, this compound, also referred to as thia-silane, is used to impart thiol functionality to the nanopore surface. biorxiv.org The modification occurs through a ring-opening click reaction, which is a simple, fast, and high-yield process driven by the relief of ring strain and the difference in bond energies. biorxiv.orgwpmucdn.com During this reaction, the Si–S bond of the thia-silane is cleaved by the surface hydroxyl groups, resulting in a thiolated surface ideal for further bio-conjugation. wpmucdn.com

The thiolated surface of the solid-state nanopore, prepared using this compound, serves as an anchor for the covalent attachment of proteins. wpmucdn.com A notable example is the immobilization of the G20c portal protein from the bacteriophage G20c. nih.govwpmucdn.com This protein naturally forms a pore used by the virus to transport its genomic DNA. nih.gov By engineering cysteine residues at specific locations on the G20c protein, a disulfide bridge can be formed between the protein and the thiolated wall of the SiNₓ nanopore. biorxiv.orgwpmucdn.com This covalent linkage securely fixes the portal protein within the synthetic membrane, creating a durable hybrid nanopore. biorxiv.orgwpmucdn.com

The covalent linkage achieved through the use of this compound dramatically enhances the performance of the resulting hybrid nanopore. nih.govwpmucdn.com This chemical fixation method considerably improves the hybrid pore's stability, lifetime, and, crucially, its voltage resilience. nih.govwpmucdn.com Research has demonstrated that these covalently immobilized hybrid nanopores are highly robust, achieving voltage stability of up to 750 mV. wpmucdn.com This level of stability is significantly higher than that of conventional biological nanopores embedded in lipid membranes, opening the door for high-voltage sensing applications. wpmucdn.com

Table 1: Performance Characteristics of G20c Hybrid Nanopore This table summarizes the key performance metrics of the hybrid nanopore functionalized using this compound.

| Feature | Value/Description | Source |

|---|---|---|

| Immobilization Strategy | Covalent linkage via disulfide bridge formation | wpmucdn.com, biorxiv.org |

| Surface Chemistry | Thiolation of SiNₓ nanopore with this compound | , biorxiv.org |

| Protein Component | Bacteriophage G20c portal protein | wpmucdn.com, nih.gov |

| Maximum Voltage Stability | Up to 750 mV | wpmucdn.com |

| Key Advantage | Improved stability, lifetime, and voltage resilience over non-covalent methods | wpmucdn.com, nih.gov |

The robust nature of these hybrid nanopores makes them excellent platforms for single-molecule biosensing. nih.gov Researchers have successfully demonstrated both electric-field-driven transport and motor protein-mediated transport of DNA molecules through these devices. nih.govwpmucdn.com The ability to operate at high voltages is particularly advantageous for DNA sequencing, as it can lead to superior resolution and a higher signal-to-noise ratio. nih.gov Furthermore, the high voltage capability offers the potential to re-read DNA molecules by electrically retracting them and re-engaging the motor protein, which could significantly improve sequencing accuracy. biorxiv.org

Surface Modification of Porous Silicon for Advanced Biosensors and Biomaterials

Porous silicon (pSi) is a highly versatile biomaterial, valued for its tunable pore structure, large surface area, biocompatibility, and adaptable surface chemistry. nih.govresearchgate.netrug.nlacs.org These properties make it an attractive platform for applications ranging from drug delivery to biosensing. nih.govacs.org However, to optimize its performance, the surface of pSi often requires modification. nih.govnih.gov

A facile and efficient method for modifying the surface of hydroxylated pSi involves a ring-opening click reaction with heterocyclic silanes, including this compound (DMTSCP). nih.govacs.orgsci-hub.se This reaction is effective on various forms of pSi, including films, microparticles (pSiMPs), and nanoparticles (pSiNPs). acs.org The process is experimentally convenient, proceeding with high yield and without byproducts, using easily removable solvents. acs.orgsci-hub.se The reaction involves the attack of the hydroxyl moiety on the pSi surface on the silicon atom of the DMTSCP reagent, breaking the Si–S bond and functionalizing the surface. nih.gov This method provides a powerful tool for tailoring the surface properties of pSi for use in advanced biosensors and as functional biomaterials. acs.org

Table 2: Impact of DMTSCP Modification on Porous Silicon Microparticles (pSiMPs) This table presents data on the surface properties of porous silicon microparticles before and after modification with this compound (thia-silane). Data adapted from related studies.

| Property | Unmodified pSiMPs | Thia-silane Modified pSiMPs | Source |

|---|---|---|---|

| Surface Area (BJH) | Data not specified | Slight decrease | acs.org |

| Total Pore Volume | Data not specified | Slight decrease | acs.org |

| Average Pore Diameter | Data not specified | Slight decrease | acs.org |

| Surface Coverage | N/A | 1.1 x 10¹⁴ molecules/cm² | acs.org |

| Crystallinity | Retained | Retained | acs.org |

Development of Bio-Applicable Systems (e.g., Biosensors, Drug Delivery Systems, Photoluminescence Bio-imaging)

While the creation of thiol-terminated surfaces is a critical step in the development of many bio-applicable systems, direct and specific research detailing the use of this compound for fabricating complete biosensors, drug delivery vehicles, or photoluminescence imaging agents is not extensively documented in publicly available literature. However, the functional surfaces it generates are highly relevant to these fields.

The thiol groups (-SH) exposed after the ring-opening of this compound are exceptionally versatile for immobilizing biomolecules. This is a foundational requirement for many biosensors, where specific proteins or nucleic acids must be anchored to a surface to detect target analytes. Similarly, in drug delivery, nanoparticles are often functionalized to target specific cells or tissues. While materials like mesoporous silica (B1680970) nanoparticles are recognized as promising drug carriers due to their high surface area and capacity for modification nih.govnih.gov, the use of this compound as the specific agent for surface functionalization in these systems is not explicitly detailed. The potential exists, as thiol groups can be used to attach targeting ligands or control drug release, but specific examples utilizing this precursor are not prominent.

Preparation of Functionalized Silica Particles for DNA Hybridization Studies

The functionalization of silica particles is a common strategy in biotechnology, including for studies involving DNA. The surface of silica can be modified with various chemical groups to facilitate the attachment of DNA strands for hybridization assays. Thiol-functionalized surfaces are particularly useful for this purpose.

The ring-opening of this compound provides a direct route to such thiol-modified silica surfaces. Although general methods for modifying silica with aminosilanes like (3-aminopropyl) triethoxysilane (B36694) (APTES) for drug delivery and other applications are well-established nih.gov, the specific application of this compound for creating platforms for DNA hybridization is not a central focus of the available research. The principle, however, remains sound: the thiol groups generated can react with appropriately modified DNA probes, anchoring them to the silica particle surface for subsequent hybridization experiments.

Fabrication of Thiol-Terminated Surfaces for Biomolecule Conjugation

A significant application of this compound is in the direct fabrication of thiol-terminated surfaces for the covalent attachment of biomolecules. The thiol group is a versatile functional handle in bioconjugation chemistry due to its high nucleophilicity and its ability to react selectively with various partners like maleimides and vinyl sulfones to form stable thioether bonds. rsc.orgrsc.org

The process leverages the reactivity of the heterocyclic silane with hydroxyl groups present on substrates like glass or silica. This interaction triggers a ring-opening reaction that covalently binds a silane monolayer to the surface, leaving a terminal thiol group exposed. This method is advantageous as it proceeds without generating byproducts at the surface. These "thiosilane" nanodots or surfaces are then ready for further functionalization, such as the site-specific capture of proteins or other biomolecules for bioanalytical applications. rsc.org

Surface Engineering for Controlled Nanostructure Fabrication

This compound is a key reagent in advanced surface engineering techniques, particularly for creating ordered nanostructures with high precision.

Researchers have successfully used this compound, referred to as cyclothiasilane in some studies, to generate highly ordered, close-packed arrays of silane nanodots. The technique employed is capillary nanostamping, where a spongy, mesoporous silica stamp is inked with a solution of the cyclothiasilane. When this stamp is brought into contact with a hydroxyl-terminated surface, such as a glass slide, the hydroxyl groups trigger the ring-opening of the cyclothiasilane at the points of contact.

This reaction results in the formation of nanodots composed of a dimethoxy-(3-thiopropyl)silane monolayer. These nanodots feature exposed terminal thiol groups, making them amenable to further chemical modification. This method allows for the parallel generation of nanodot arrays with feature sizes in the nanometer range and nearest-neighbor distances on the micron scale, which is ideal for applications in high-throughput bioanalytics compatible with optical microscopy.

A key advantage of using capillary nanostamping with this compound is the ability to control the morphology of the resulting nanodots. Studies have shown that multiple, successive stamping cycles can be performed without re-inking the stamp, demonstrating the efficiency of the ink transfer from the spongy mesoporous silica stamp.

The morphology of the nanodots, specifically their diameter, can be reliably controlled. Research findings indicate that the nanodot diameter remains consistent even after multiple stamping cycles. For example, after binding a fluorescent dye to the terminal thiol groups for visualization, the median nanodot diameters showed only a slight increase over ten consecutive stamping cycles, highlighting the robustness and reproducibility of the fabrication process.

Table 1: Nanodot Diameter as a Function of Stamping Cycle

| Stamping Cycle | Median Nanodot Diameter (nm) | Standard Deviation (nm) |

| 1st | 314 | ± 58 |

| 4th | 318 | ± 52 |

| 7th | 334 | ± 64 |

| 10th | 342 | ± 60 |

This table presents data on the diameter of nanodots created using capillary nanostamping with this compound, followed by functionalization for fluorescence microscopy.

Application in Polymeric Materials and Composites

This compound also finds utility as an intermediate in polymer chemistry and the development of advanced materials. nih.gov Its unique structure makes it a valuable precursor for synthesizing organosilicon compounds that are incorporated into larger polymer structures. nih.gov

The inclusion of silicon-containing moieties can enhance the properties of polymeric materials, such as improving thermal stability and resistance to environmental degradation. nih.gov Therefore, this compound is employed in the formulation of specialized coatings and adhesives. nih.gov While specific, widely-published examples of polymers synthesized directly from this compound are not abundant, its role as a critical building block for producing silicone polymers and other advanced organosilicon materials is recognized in the chemical industry. nih.govjsta.cl The ability to introduce thiol functionality via its ring-opening also presents possibilities for its use in creating self-healing polymers or polymer-nanoparticle composites where the thiol groups can act as reactive sites or ligands. nih.gov

Role as a Functional Monomer for Polymer Synthesis

Theoretically, this compound could serve as a functional monomer in polymerization reactions, primarily through ring-opening polymerization (ROP). The strained five-membered ring containing a labile Si-S bond could potentially be opened under specific catalytic conditions (anionic, cationic, or using transition metal catalysts) to form linear polymers. researchgate.netrsc.org The resulting polymer would feature a repeating unit containing both siloxane and thioether linkages in the main chain.

The general mechanism for such a polymerization would involve the cleavage of the endocyclic Si-S or Si-C bonds, followed by propagation. The dimethoxy groups attached to the silicon atom offer sites for hydrolysis and condensation, which could lead to cross-linking and the formation of more complex, three-dimensional network structures. This dual reactivity—ring-opening and condensation—positions it as a versatile monomer for creating tailored polysiloxanes with integrated sulfur functionalities. rsc.org

Influence on the Thermal Stability and Mechanical Properties of Resulting Materials

The properties of polymers derived from this compound would be significantly influenced by the presence of both silicon and sulfur in the polymer backbone.

Mechanical Properties: The mechanical properties of the resulting materials, such as tensile strength and Young's modulus, would be dependent on the final polymer architecture. Linear polymers formed through ROP might exhibit elastomeric properties, characteristic of many silicones. The presence of sulfur could influence chain flexibility and intermolecular interactions. Cross-linking through the methoxy (B1213986) groups would lead to more rigid materials with potentially increased hardness and modulus. The incorporation of sulfur has been shown in other polymer systems to affect mechanical performance, sometimes leading to increased toughness or, conversely, brittleness depending on the specific structure and cross-link density.

Below is a hypothetical comparison of properties for polymers derived from this monomer, based on general principles of polymer chemistry.

| Property | Expected Influence of Thia-Silacyclopentane Monomer | Rationale |

| Glass Transition (Tg) | Moderate | The flexible siloxane linkage would lower Tg, while the cyclic and sulfur components might increase it. |

| Thermal Stability | Moderate to High | Benefits from the siloxane nature, but the Si-S bond may be a point of thermal weakness. rsc.org |

| Tensile Strength | Variable; dependent on cross-linking | Linear polymers may be weak; cross-linked networks would be stronger. |

| Adhesion | Potentially Enhanced | The presence of polar Si-O and S-C bonds could improve adhesion to various substrates. |

Role as a Synthetic Intermediate in Organic and Organosilicon Synthesis

Beyond polymerization, this compound is a valuable precursor for creating more complex molecules due to the reactivity of its functional groups.

Precursor for Diverse Organosilicon Compounds

The Si-O and Si-S bonds in this compound are susceptible to cleavage, making it a useful starting material for a range of organosilicon compounds. The methoxy groups can be readily hydrolyzed to form silanols, which are key intermediates in the synthesis of silicones and functionalized silanes.

For example, reaction with an excess of an alcohol in the presence of an acid or base catalyst would lead to the corresponding dialkoxysilane. Furthermore, the Si-S bond can be cleaved by various reagents, allowing for the introduction of different functional groups at the silicon center. This reactivity makes it a building block for preparing specialized silanes and polysiloxanes with tailored properties. rsc.org

Utility in Preparing Complex Sulfur Heterocyclic Structures

The thia-silacyclopentane ring itself can be a template for synthesizing more elaborate sulfur-containing heterocyclic systems. While specific reactions involving this compound are not widely documented, general principles suggest several possibilities.

For instance, reactions that involve the cleavage of the Si-S bond followed by intramolecular or intermolecular cyclization with a suitable bifunctional reagent could lead to larger, more complex sulfur heterocycles. The silicon moiety could act as a temporary tether or a protecting group that is later removed. This strategy is a known approach in heterocyclic synthesis, where a less stable ring is transformed into a more stable one. The presence of the reactive silicon center offers a handle for directing these transformations in a controlled manner.

Theoretical and Computational Investigations of 2,2 Dimethoxy 1 Thia 2 Silacyclopentane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For a compound like 2,2-Dimethoxy-1-thia-2-silacyclopentane, these calculations would offer insights into its stability and reactivity.

A molecular orbital (MO) analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. For this compound, the HOMO would likely have significant contributions from the sulfur atom's lone pair electrons.

Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom, providing a quantitative measure of the polarity of the bonds within the molecule. The silicon atom is expected to be electropositive, while the oxygen and sulfur atoms would carry negative partial charges.

Table 1: Illustrative Molecular Orbital and Charge Data

| Parameter | Hypothetical Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Partial Charge on Si | +1.9 |

| Partial Charge on S | -0.5 |

| Partial Charge on O | -0.7 |

The five-membered ring of this compound is not planar. Computational methods would be employed to identify the stable conformations, which are typically described as "envelope" and "twist" forms. The analysis would determine the lowest energy conformation and the energy barriers for interconversion between different conformers. The bulky dimethoxy groups on the silicon atom would play a significant role in determining the preferred ring pucker.

Table 2: Illustrative Conformational Energy Data

| Conformation | Relative Energy (kcal/mol) |

| Envelope (Si-flap) | 0.0 |

| Twist | 1.8 |

| Envelope (C-flap) | 3.2 |